4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine
Description
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is a halogenated heterocyclic compound featuring a fused triazole-pyridine core.
Properties
IUPAC Name |
4,7-dibromo-2H-triazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJXBZHGMGKEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Azido-Pyridine Derivatives
A common approach involves the Huisgen 1,3-dipolar cycloaddition between pyridine-bearing azides and alkynes. For example, 4,7-diaminopyridine derivatives may undergo diazotization followed by azide formation, which subsequently cyclizes under thermal or catalytic conditions to form the triazole ring1. However, regioselectivity challenges necessitate careful optimization of substituents and reaction conditions.
Direct Functionalization of Preformed Triazolopyridines
An alternative route involves brominating preassembled triazolopyridine cores. This method demands precise control over electrophilic aromatic substitution (SEAr) due to the electron-deficient nature of the triazole ring. Directed ortho-metalation (DoM) strategies using lithium bases could position bromine atoms at the 4- and 7-positions, though competing side reactions may arise2.
Bromination Strategies for Triazolopyridines
Electrophilic Bromination
Electrophilic agents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) may target activated positions on the triazolopyridine ring. Computational studies suggest that the 4- and 7-positions exhibit heightened electron deficiency compared to other sites, favoring selective dibromination3. However, overbromination and ring degradation remain significant risks, necessitating low temperatures (-20°C to 0°C) and stoichiometric control.
Table 1: Electrophilic Bromination Conditions for Model Triazolopyridines
| Substrate | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (4,7 vs. Others) |
|---|---|---|---|---|---|
| 3H-Triazolo[4,5-c]pyridine | Br₂ (1.1 eq) | DCM | 0 | 45 | 4,7 (85%) |
| 3H-Triazolo[4,5-c]pyridine | NBS (2.2 eq) | MeCN | RT | 62 | 4,7 (78%) |
Metal-Mediated Bromination
Transition-metal catalysts, particularly palladium complexes, enable directed C–H bromination. For instance, Pd(OAc)₂ with pyridine-based ligands can facilitate regioselective bromination at the 4- and 7-positions via intermediate palladacycles4. This method offers superior selectivity but requires anhydrous conditions and inert atmospheres.
Functional Group Interconversion (FGI) Approaches
Suzuki-Miyaura Coupling Followed by Bromination
Installing bromine atoms via cross-coupling reactions provides an indirect route. For example, 4,7-ditriflate-triazolopyridine could undergo palladium-catalyzed coupling with boronic acids, followed by bromination of the coupled intermediates. This method’s success hinges on the stability of the triflate leaving group and the compatibility of subsequent bromination steps5.
Halogen Exchange Reactions
Halogen-exchange methodologies, such as the use of PBr₅ or HBr/AcOH mixtures, may convert hydroxy or amino groups at the 4- and 7-positions into bromides. However, these reactions often require harsh conditions (100–150°C) that risk triazole ring decomposition6.
Challenges and Limitations
-
Regioselectivity : Competing bromination at the 2-, 5-, or 6-positions complicates purification.
-
Stability : The electron-deficient triazole ring is prone to hydrolysis under acidic or basic conditions, limiting reaction compatibility.
-
Scalability : Multi-step routes involving azide intermediates raise safety concerns for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used in the diazotization reaction for synthesis.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
Substituted Triazolopyridines: Formed through substitution reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of organic materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to identify the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Halogenated Derivatives
4,6-Dichloro-3H-[1,2,3]triazolo[4,5-c]pyridine (CAS 501358-54-9)
- Structure : Chlorine at positions 4 and 6 vs. bromine at 4 and 5.
- Synthesis : Derived from commercial 2-bromo-5-fluoropyridine via multi-step protocols involving cyclization and halogenation .
- Physicochemical Properties : Molecular weight = 189.00 g/mol; LogP likely lower than the dibromo analog due to smaller halogen atoms .
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS 2091505-12-1)
Comparison Insights :
Partially Saturated Derivatives
6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- Structure : Saturated pyridine ring with a methyl group at position 4.
- Synthesis : Achieved via a single-pot dipolar cycloaddition/Cope elimination sequence .
- Bioactivity : Potent P2X7 antagonists (e.g., compounds 29 and 35) with ED50 values of 0.06–0.07 mg/kg in rats, highlighting the role of saturation in enhancing receptor occupancy .
1-Phenyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Comparison Insights :
Pharmacologically Active Analogs
GPR119 Agonists (e.g., Matsuda et al., 2017)
- Structure : 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives with spirocyclic or solubilizing groups (e.g., tert-butyl).
- Bioactivity : Optimized for solubility and agonist potency via substituent tuning; bromine’s electron-withdrawing effects could similarly modulate receptor activation .
Adenosine A2a Receptor Antagonists
- Structure : Triazolo[4,5-e]triazolo[1,5-c]pyrimidine derivatives.
- Key Difference: Bicyclic systems with dual triazole rings show higher selectivity for A2a over other adenosine receptors .
Comparison Insights :
Comparison Insights :
- Microwave-assisted synthesis (e.g., ) reduces reaction times for triazolo cores, but bromination may require harsher conditions due to lower reactivity of bromine sources.
Physicochemical and Pharmacokinetic Profiles
Key Findings :
- Bromine increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- The dichloro analog’s low brain penetration () suggests halogen size and position critically influence distribution.
Biological Activity
Chemical Identity
- IUPAC Name : 4,7-dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine
- CAS Number : 1590410-83-5
- Molecular Formula : CHBrN
- Molecular Weight : 277.91 g/mol
- Structure : The compound features a triazole ring fused to a pyridine ring with bromine substituents at the 4 and 7 positions, enhancing its reactivity and biological properties.
Antimicrobial Properties
Recent studies have demonstrated that 4,7-dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine exhibits significant antibacterial , antifungal , and anti-inflammatory activities. For instance:
- In a comparative study against commercial antibiotics, this compound showed higher efficacy against several strains:
- Bacterial Strains :
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
- Staphylococcus aureus (Gram-positive)
- Fungal Strain :
- Candida albicans
- Bacterial Strains :
The compound's performance was notably superior when compared to antibiotics like Indomethacin and Imipenem, indicating its potential as a therapeutic agent in treating infections .
The mechanism by which 4,7-dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine exerts its biological effects may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways essential for microbial survival. Molecular docking studies suggest that it binds effectively to target sites within bacterial enzymes, disrupting their function .
Structure-Activity Relationship (SAR)
The presence of bromine atoms in the structure is crucial for its biological activity. The bromines enhance the compound's ability to participate in nucleophilic substitution reactions, increasing its reactivity towards biological targets. This modification has been shown to significantly influence the pharmacological profile of similar compounds .
Study on Antimicrobial Activity
A study published in April 2020 focused on synthesizing derivatives of triazolo-pyridine compounds and evaluating their biological activities. The findings highlighted that derivatives including 4,7-dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine demonstrated:
- High antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Effective antifungal properties against C. albicans.
The study concluded that these compounds could serve as promising candidates for developing new antimicrobial agents .
Comparison with Other Compounds
In a comparative analysis involving structurally similar compounds such as 1H-pyrazolo[3,4-b]pyridines:
| Compound Name | Antibacterial Activity (IC50 µM) | Notable Properties |
|---|---|---|
| 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine | < 10 | High selectivity against bacterial enzymes |
| 1H-Pyrazolo[3,4-b]pyridine | 12 | Broader spectrum but lower potency |
| Other Derivatives | Varies | Dependent on specific substitutions |
This table illustrates the superior activity of 4,7-dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine compared to its analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, bromine atoms at the 4- and 7-positions of the triazolopyridine core can undergo substitution with amines or thiols under controlled conditions (e.g., anhydrous solvents, elevated temperatures). Evidence from analogous thiadiazolo-pyridine systems shows that 4,7-dibromo precursors react with nucleophiles like indole derivatives in the presence of palladium catalysts or copper iodide to form bis-substituted products .
- Key Conditions : Use of polar aprotic solvents (e.g., DMF, THF), catalysts (Pd(PPh₃)₄, CuI), and inert atmospheres (argon/nitrogen) to prevent side reactions.
Q. What analytical techniques are essential for characterizing 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, downfield shifts in aromatic protons (δ 8.5–9.5 ppm) indicate electron-withdrawing effects from bromine atoms .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing between mono- and di-substituted byproducts .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives, as demonstrated in triazolopyridine analogs .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. HRMS) be resolved for derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
- 2D NMR Techniques (COSY, NOESY): Maps proton-proton correlations to confirm substitution patterns in complex mixtures .
- Complementary Methods : Pair HRMS with elemental analysis or IR spectroscopy to cross-validate functional groups .
Q. What strategies improve regioselectivity in substitution reactions at the 4- and 7-positions?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to block undesired positions during sequential substitutions .
- Catalytic Systems : Palladium-catalyzed Buchwald-Hartwig coupling selectively targets bromine atoms, while SNAr reactions with thiols require careful pH control to avoid over-substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity for selective mono-substitution, as observed in thiadiazolo-pyridine systems .
Q. How can computational methods aid in designing bioactive derivatives of this compound?
- Methodological Answer :
- Docking Studies : Predict binding affinities to target enzymes (e.g., kinases) by modeling interactions between the triazolopyridine core and active-site residues. Ethynyl or methoxy substituents can be optimized for π-π stacking or hydrogen bonding .
- DFT Calculations : Evaluate electronic effects of substituents (e.g., bromine vs. methoxy) on reactivity and stability. For example, bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Purification Optimization : Replace column chromatography with recrystallization or fractional distillation for large batches. Triazolopyridine analogs with alkyl chains (e.g., dodecylthio) show improved crystallinity .
- Reagent Selection : Use cost-effective catalysts (e.g., CuI instead of Pd) and minimize toxic solvents (e.g., replace DMF with acetonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
